molecular formula C14H11FN2O B13685247 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

Cat. No.: B13685247
M. Wt: 242.25 g/mol
InChI Key: IFEIHPIDERAHJU-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine ( 1893844-18-2) is an organic compound with the molecular formula C14H11FN2O and a molecular weight of 242.25 g/mol . This chemical features an imidazo[1,2-a]pyridine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . While the specific biological properties and mechanism of action for this particular derivative are not well-documented in the available literature, the imidazo[1,2-a]pyridine structure is associated with a wide spectrum of therapeutic applications. Research on analogous structures has demonstrated potential as non-nucleoside inhibitors of HIV-1 reverse transcriptase with good antiviral activity and selectivity . Furthermore, this class of compounds is frequently investigated for developing sedative, anticancer, immunomodulatory, antibacterial, and antifungal agents . The presence of the 2-fluorophenyl and 6-methoxy substituents on the core structure makes this compound a valuable and versatile building block for further chemical exploration and derivatization, particularly in drug discovery and the synthesis of more complex polycyclic structures . This product is intended for research purposes only.

Properties

Molecular Formula

C14H11FN2O

Molecular Weight

242.25 g/mol

IUPAC Name

2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine

InChI

InChI=1S/C14H11FN2O/c1-18-10-6-7-14-16-13(9-17(14)8-10)11-4-2-3-5-12(11)15/h2-9H,1H3

InChI Key

IFEIHPIDERAHJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1)C3=CC=CC=C3F

Origin of Product

United States

Preparation Methods

General Synthesis of Imidazo[1,2-a]pyridines

The synthesis of imidazo[1,2-a]pyridines generally involves cyclocondensation of 2-aminopyridines with α-haloketones or their equivalents and α,β-unsaturated carbonyl compounds in conventional reaction media. Other strategies include reactions between 2-aminopyridines with metal-catalyzed oxidative addition of alkynes, nitroalkenes by tandem reactions, and oxidative coupling of 1,3-dicarbonyl compounds. Multicomponent approaches, such as metal-catalyzed A3-coupling reactions and Groebke–Blackburn–Bienaymé reactions, also provide an atom-economic platform for di- and trisubstituted imidazo[1,2-a]pyridines.

Solvent- and Catalyst-Free Synthesis

A solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines can be achieved under microwave irradiation. For example, microwave irradiation at 65 °C (100 W) of neat reagents has been shown to yield 2-phenylimidazo[1,2-a]pyridine in 90% yield. The reaction mixture is initially in a solid state, then turns liquid during stirring, and finally solidifies into a light yellow solid mass.

Iodine-Promoted Synthesis in Aqueous Media

An environmentally sustainable approach involves synthesizing 2-arylimidazo[1,2-a]pyridine derivatives in aqueous media using iodine as a catalyst. This method involves the condensation of aryl methyl ketones with 2-aminopyridines to afford 2-arylimidazo[1,2-a]pyridines in good overall yields. The addition of a surfactant, such as sodium dodecyl sulphate (SDS), can enhance substrate scope and yield.

Specific Synthesis Considerations

  • Reactants The synthesis typically involves 2-aminopyridine derivatives and α-bromocarbonyl compounds.
  • Conditions Reactions can be performed in organic solvents or under solvent-free conditions using microwave irradiation. Recent methods emphasize aqueous media with iodine as a catalyst.
  • Catalysts While traditional methods may use metal catalysts, recent advancements include catalyst-free approaches or iodine as a promoter in aqueous media.

Data Tables

Table 1: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Entry Catalyst (mol %) Additive Temperature (°C) Time (h) Yield (%)
1 None SDS RT 24 0
2 I2 (30) None RT 24 Moderate
3 I2 (30) None 80 24 Improved
4 I2 (30) SDS RT 24 Sluggish
5 I2 (30) SDS 40 8 Significant Enhancement
6 I2 (30) SDS >40 8 No significant impact
7 I2 (10) SDS 40 - -
8 I2 (20) SDS 40 - -
9 I2 (≥100) SDS 40 - Large Drop
10 I2 (30) SDS + Co-oxidant 40 - No better results
11 I2 (30) SDS + Amine 40 - No better results

Table 2: Synthesis of Imidazo[1,2-a]pyridines under Microwave Irradiation

Entry Reagents Conditions Yield (%)
1 2-aminopyridine + α-bromoacetophenone Ethanol, 65 °C, catalyst-free -
2 2-aminopyridine + α-bromoacetophenone Water, microwave irradiation 82
3 Neat reagents Microwave irradiation, 65 °C (100 W) 90

Chemical Reactions Analysis

One-Pot Cyclocondensation

  • Reactants : 2-Aminopyridine derivatives, α-bromoketones, or acetophenones.

  • Conditions : Solvent-free, Na₂CO₃ as base, 40–80°C for 4–24 hours.

  • Yield : 62–89% depending on substituents (Table 1) .

Iodine-Promoted Oxidative Cyclization

  • Catalyst : I₂ (30 mol%) in aqueous micellar media or NH₄Cl.

  • Mechanism : Schiff base formation → tautomerism → cyclization → oxidative aromatization .

  • Advantages : Eco-friendly (E-factor: 0.75–1.41), scalability (gram-scale yields: 62–81%) .

Functionalization Reactions

The fluorophenyl and methoxy groups enable regioselective modifications:

Sulfonation at C3

  • Reactants : Thiophenols or sodium sulfinates.

  • Conditions : KOH-mediated, ambient temperature.

  • Products : 3-Sulfenylimidazo[1,2-a]pyridin-2-ones .

Cross-Coupling at C6

  • Reactants : Aryl halides (e.g., 6-chloro derivatives).

  • Catalyst : Pd/Cu systems.

  • Yield : 70–85% for Suzuki-Miyaura couplings .

Oxidative Cyclocondensation Pathway

  • Schiff Base Formation : Condensation of acetophenone and 2-aminopyridine.

  • Tautomerization : Iodine facilitates enamine formation.

  • Cyclization : Nucleophilic attack by pyridyl nitrogen.

  • Aromatization : Oxidative step mediated by dissolved O₂ .

Micellar Catalysis

  • SDS micelles enhance reactant solubility, reducing reaction time by 50% compared to non-micellar methods .

Comparative Reaction Analysis

Key data from optimized protocols:

Table 1: Yield and Conditions for Imidazo[1,2-a]pyridine Derivatives

EntryMethodCatalystTemp (°C)Time (h)Yield (%)
1Iodine/SDS micellesI₂ (30 mol%)40889
2"On-Water" approachI₂/NH₄ClRT470
3Solvent-free microwaveNone1500.1782
4CuI/BF₃·Et₂OCuI (5 mol%)602482

Table 2: Substituent Effects on Reactivity

Substituent PositionElectron-Donating GroupYield (%)Notes
2-Fluorophenyl-70Enhanced electrophilicity
6-MethoxyOCH₃85Stabilizes transition state
3-Sulfonyl-SO₂R65–78Requires strong base (KOH)

Scientific Research Applications

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with neurotransmitter receptors in the brain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine can be contextualized by comparing it with analogs bearing variations in substituent positions, electronic groups, and core structures.

Substituent Position and Electronic Effects

Position 2 Modifications:

  • The methyl group at position 6 (vs. methoxy) decreases polarity, improving membrane permeability but reducing hydrogen-bonding capacity. This analog demonstrated antimicrobial activity against Staphylococcus aureus .
  • 2-(4-Methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde (): The nitro group at position 6 is strongly electron-withdrawing, lowering the electron density of the pyridine ring compared to methoxy. This alters reactivity in electrophilic substitution and may reduce metabolic stability .

Position 6 Modifications:

  • 6-Fluoro-2-phenylimidazo[1,2-a]pyridine (): A fluorine atom at position 6 increases electronegativity and lipophilicity, enhancing blood-brain barrier penetration. However, it lacks the electron-donating methoxy group, which may diminish interactions with polar enzyme active sites .
  • This compound’s pyridyl substituent at position 6 may confer selectivity for kinase targets .

Biological Activity

2-(2-Fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine is a compound of interest in medicinal chemistry, particularly for its potential anticancer properties. The imidazo[1,2-a]pyridine scaffold has been recognized for its versatility in drug design, especially as a backbone for developing targeted covalent inhibitors. This article reviews the biological activity of this compound, focusing on its anticancer effects and underlying mechanisms.

  • Chemical Formula : C14H11FN2O
  • Molecular Weight : 242.24 g/mol
  • CAS Number : 1893844-18-2
  • Standard Purity : 98% .

Anticancer Properties

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. The compound this compound has shown promise in preliminary bio-evaluation screenings against various cancer cell lines.

  • Mechanism of Action : The compound acts by inhibiting specific proteins involved in cancer cell proliferation. For instance, it has been suggested that the fluorine atom enhances the compound's bioavailability and interaction with target proteins, improving efficacy compared to non-fluorinated analogs .

Case Studies and Research Findings

  • KRAS G12C Inhibition :
    • A study synthesized a series of imidazo[1,2-a]pyridine derivatives and identified compound I-11 as a potent inhibitor of KRAS G12C-mutated NCI-H358 cells. This study utilized cellular, biochemical assays, and molecular docking to elucidate the interaction mechanisms .
  • Cell Viability Assays :
    • In vitro assays showed that compounds with similar structures exhibited moderate activity against HCT-116 cells, indicating potential for further development as anticancer agents. Notably, minimal cytotoxicity against normal cell lines was observed, suggesting a favorable therapeutic index .
  • Fluorination Effects :
    • The introduction of fluorine into the imidazo[1,2-a]pyridine framework has been shown to enhance the pharmacokinetic properties and bioavailability of the compounds. This modification can lead to improved brain penetration and overall efficacy against cancer cells .

Data Table: Biological Activity Summary

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
I-11NCI-H358Not specifiedKRAS G12C inhibition
VariousHCT-116ModerateAnticancer activity with low cytotoxicity
Fluorinated analogsVariousImprovedEnhanced bioavailability

Q & A

Q. What are the common synthetic routes for 2-(2-fluorophenyl)-6-methoxyimidazo[1,2-a]pyridine, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds to form the imidazo[1,2-a]pyridine core . For fluorophenyl-substituted derivatives, a key step is the formylation of the imidazo[1,2-a]pyridine intermediate using POCl₃ and DMF under controlled temperatures (0–10°C), followed by Schiff base formation and sodium borohydride reduction . Yield optimization requires strict temperature control during formylation and purification via vacuum evaporation .

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy group at δ ~3.8 ppm, fluorophenyl aromatic protons) and carbon backbone .
  • HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 283.11) .
  • IR : Identifies functional groups (e.g., C-F stretch at ~1220 cm⁻¹) . Contradictions in spectral data may arise from solvent effects or impurities, necessitating repeated crystallizations .

Q. What pharmacological targets are associated with the imidazo[1,2-a]pyridine scaffold?

Imidazo[1,2-a]pyridines exhibit activity against anxiolytic, antimicrobial, and anticancer targets . The 2-fluorophenyl and 6-methoxy substituents may enhance binding to CNS receptors (e.g., GABAₐ) or kinase domains due to electron-withdrawing and hydrophobic effects . Comparative studies with zolpidem analogs suggest structural modifications influence target selectivity .

Advanced Research Questions

Q. How can researchers resolve low yields in multi-step syntheses of fluorophenyl-substituted imidazo[1,2-a]pyridines?

Low yields often occur during bromination or formylation steps. Strategies include:

  • Bromination : Use N-bromosuccinimide (NBS) in anhydrous DMF at 0°C to minimize side reactions .
  • Formylation : Optimize POCl₃:DMF ratio (1:0.7 v/v) and reaction time (8–10 hours) .
  • Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate intermediates .

Q. How should contradictory biological activity data be analyzed for derivatives of this compound?

Contradictions may arise from assay variability (e.g., cell line sensitivity) or substituent effects. For example:

  • Antimicrobial vs. Cytotoxicity : A 6-methoxy group may enhance bacterial membrane disruption but increase mammalian cell toxicity. Use dose-response curves (IC₅₀ vs. CC₅₀) to quantify selectivity .
  • Kinase Inhibition : Fluorophenyl groups may non-specifically bind ATP pockets. Validate target engagement via thermal shift assays or co-crystallography .

Q. What strategies are effective for designing imidazo[1,2-a]pyridine derivatives with improved pharmacokinetic properties?

  • Solubility : Introduce polar groups (e.g., sulfonamides) at the 3-position while retaining the fluorophenyl moiety .
  • Metabolic Stability : Replace labile methoxy groups with trifluoromethoxy or deuterated analogs to resist CYP450 oxidation .
  • Bioavailability : Use prodrug approaches (e.g., acetylated amines) to enhance intestinal absorption .

Methodological Considerations

Q. What computational tools are recommended for predicting SAR (Structure-Activity Relationships) in this series?

  • Molecular Docking (AutoDock Vina) : Model interactions with targets like GABAₐ receptors (PDB ID: 6HUP) .
  • QSAR Models : Utilize Gaussian-based DFT calculations to correlate substituent electronegativity (e.g., F, Cl) with logP and IC₅₀ values .
  • ADMET Prediction (SwissADME) : Screen for blood-brain barrier permeability and hepatotoxicity risks .

Q. How can reaction scalability be achieved without compromising purity?

  • Flow Chemistry : Implement continuous flow systems for bromination and formylation to enhance reproducibility .
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

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